西瑞奇宁

概述

描述

Sitsirikine is a natural indole alkaloid found in various plant species, particularly in the Apocynaceae family. It is known for its complex structure and significant biological activities. Sitsirikine has been isolated from plants such as Catharanthus roseus and Uncaria rhynchophylla, and it is recognized for its potential neuro-protective properties .

科学研究应用

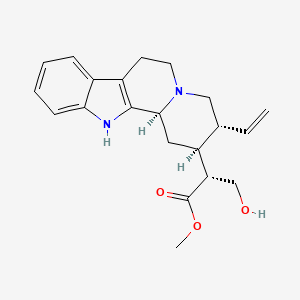

Chemical Properties and Structure

Sitsirikine (C₂₁H₂₆O₃N₂) has a complex structure characterized by a vinyl group and primary hydroxyl groups. It is often studied for its role as a precursor in the synthesis of other indole derivatives. Its structural determination involves various spectroscopic techniques, confirming its unique chemical characteristics .

Scientific Research Applications

Sitsirikine has several notable applications across different fields:

Chemistry

- Precursor for Synthesis : Sitsirikine is utilized in the synthesis of complex indole derivatives, which are crucial in developing various pharmaceuticals.

Biology

- Neuro-Protective Properties : Research indicates that sitsirikine may have neuro-protective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies show its potential to influence neural stem cell behavior and promote neurogenesis .

Medicine

- Anticancer Activity : Sitsirikine exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). In vitro studies report IC₅₀ values ranging from 3.1 to 93.2 µM, demonstrating its potential as an antitumor agent .

- Antimicrobial Effects : The compound has also shown efficacy against several pathogens, indicating its potential use in developing antimicrobial therapies .

Industry

- Pharmaceutical Development : Due to its bioactive properties, sitsirikine is explored for inclusion in natural product-based drugs and other pharmaceutical formulations.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of sitsirikine on different cancer cell lines. The results indicated that sitsirikine significantly inhibited cell proliferation in MCF-7, HepG2, and HeLa cells, with the most potent effect observed at an IC₅₀ of 3.1 µM against HeLa cells. The mechanism was attributed to the induction of apoptosis and disruption of DNA synthesis pathways .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 5.1 ± 0.10 |

| HepG2 | 5.1 ± 0.28 |

| HeLa | 3.1 ± 0.17 |

Case Study 2: Neuro-Protective Effects

Research has shown that sitsirikine enhances the survival of neural stem cells in vitro while promoting differentiation into neurons. This suggests a potential application in neurodegenerative disease therapies, where protecting and regenerating neuronal populations is critical.

Sitsirikine exhibits a range of biological activities:

- Antitumor : Induces apoptosis in cancer cells.

- Neuroprotective : Promotes neural stem cell growth.

- Antimicrobial : Effective against various pathogens.

作用机制

Target of Action

Sitsirikine, also known as 16R-sitsirikine, is a natural product from Catharanthus roseus . It is a type of Vinca alkaloid , a class of compounds known for their diverse biological activitiesVinca alkaloids are generally known to interact with tubulin, a protein that forms microtubules, which are essential for cell division .

Mode of Action

This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Biochemical Pathways

As a vinca alkaloid, it likely impacts the cell cycle, specifically the mitotic spindle assembly, a critical process in cell division . By inhibiting microtubule formation, Sitsirikine could disrupt the normal progression of the cell cycle, leading to cell death .

Pharmacokinetics

It is soluble in various organic solvents, which may influence its bioavailability .

Result of Action

Based on its classification as a vinca alkaloid, it is likely to induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Action Environment

The production of vinca alkaloids like sitsirikine in plants such as catharanthus roseus can be influenced by various environmental conditions .

生化分析

Biochemical Properties

Sitsirikine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, sitsirikine has been shown to interact with enzymes involved in the biosynthesis of other alkaloids, such as catharanthine and vindoline . These interactions often involve the formation of enzyme-substrate complexes, where sitsirikine acts as a substrate or inhibitor, thereby influencing the activity of these enzymes.

Cellular Effects

Sitsirikine exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, sitsirikine can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, affecting the production of proteins that regulate cell growth and survival.

Molecular Mechanism

At the molecular level, sitsirikine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their activity. For instance, sitsirikine has been found to inhibit the activity of certain enzymes involved in the biosynthesis of indole alkaloids . This inhibition can lead to changes in the levels of these alkaloids, affecting various physiological processes.

Temporal Effects in Laboratory Settings

The effects of sitsirikine can change over time in laboratory settings. Studies have shown that sitsirikine is relatively stable under certain conditions but can degrade over time when exposed to light or heat . Long-term exposure to sitsirikine has been observed to cause changes in cellular function, such as alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of sitsirikine vary with different dosages in animal models. At low doses, sitsirikine has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

Sitsirikine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. For example, sitsirikine can be metabolized into dihydrositsirikine through the action of specific reductases . This conversion can affect the metabolic flux and levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, sitsirikine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of sitsirikine in specific cellular compartments.

Subcellular Localization

Sitsirikine’s subcellular localization can affect its activity and function. It has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct sitsirikine to these compartments, where it can exert its biochemical effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of sitsirikine involves several steps, starting from simpler indole derivatives.

Industrial Production Methods: Industrial production of sitsirikine typically involves extraction from natural sources. The process includes:

Harvesting: Collecting the plant material containing sitsirikine.

Extraction: Using solvents like methanol or ethanol to extract the alkaloid.

Purification: Employing techniques such as chromatography to isolate pure sitsirikine.

化学反应分析

Types of Reactions: Sitsirikine undergoes various chemical reactions, including:

Oxidation: Conversion to sitsirikine N-oxide.

Reduction: Formation of dihydrositsirikine.

Substitution: Introduction of different substituents on the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon in the presence of hydrogen.

Substitution: Electrophilic reagents like alkyl halides under basic conditions.

Major Products:

Oxidation: Sitsirikine N-oxide.

Reduction: Dihydrositsirikine.

Substitution: Various substituted indole derivatives.

相似化合物的比较

Catharanthine: Another indole alkaloid from Catharanthus roseus with similar neuro-protective properties.

Isositsirikine: A structural isomer of sitsirikine with comparable biological activities.

Rhynchophylline: An indole alkaloid from Uncaria rhynchophylla with neuro-protective effects.

Uniqueness of Sitsirikine: Sitsirikine is unique due to its specific structural features and the presence of a vinyl group, which contributes to its distinct chemical reactivity and biological activity. Its ability to modulate neural stem cell proliferation and differentiation sets it apart from other similar compounds .

生物活性

Sitsirikine, a natural indole alkaloid primarily derived from plants in the Apocynaceae family, particularly Catharanthus roseus and Uncaria rhynchophylla, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

Overview of Sitsirikine

Sitsirikine is classified as a vinca alkaloid, known for its complex structure and significant pharmacological properties. It has been studied for its potential neuroprotective effects, interaction with neural stem cells, and therapeutic implications in treating neurodegenerative diseases .

Cell Cycle Regulation

Sitsirikine disrupts the mitotic spindle assembly during cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism is crucial in cancer therapy, where inhibiting cell proliferation is desired .

Biochemical Interactions

Sitsirikine interacts with various enzymes and proteins, influencing multiple biochemical pathways. It has been shown to modulate signaling pathways related to cell proliferation and apoptosis. For instance, it can inhibit enzymes involved in the biosynthesis of other alkaloids like catharanthine and vindoline .

Sitsirikine exhibits several biochemical properties that contribute to its biological activity:

- Solubility : It is soluble in various organic solvents, which may enhance its bioavailability.

- Stability : The compound remains stable under certain conditions but can degrade when exposed to light or heat.

- Metabolism : Sitsirikine can be metabolized into bioactive derivatives such as dihydrositsirikine through enzymatic actions.

Dosage Effects

Research indicates that the effects of sitsirikine vary significantly with dosage:

- Low Doses : Minimal toxic effects observed; potential for therapeutic use.

- High Doses : Associated with adverse effects such as hepatotoxicity and nephrotoxicity .

Neuroprotective Properties

A study investigated the neuroprotective effects of sitsirikine on neural stem cells. Results demonstrated that sitsirikine enhanced cell viability and promoted neuronal differentiation, suggesting its potential in treating neurodegenerative diseases.

Anticancer Activity

In vitro studies have shown that sitsirikine exhibits significant cytotoxicity against various cancer cell lines. For example, it induced apoptosis in breast cancer MCF-7 cells by activating caspases and altering the Bax/Bcl-2 ratio, which are critical markers of programmed cell death .

Research Findings

Recent studies have highlighted the following key findings regarding sitsirikine:

属性

IUPAC Name |

methyl (2R)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,13,16-17,19,22,24H,1,8-12H2,2H3/t13-,16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKCGXVOATXMRM-UHEFJODHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sitsirikine?

A1: Sitsirikine is a monoterpene indole alkaloid found in plants of the genus Catharanthus, notably Catharanthus roseus (formerly Vinca rosea). It is structurally related to other bioactive alkaloids like ajmalicine and yohimbine. [, , , ]

Q2: What is the molecular formula and weight of Sitsirikine?

A2: Sitsirikine has a molecular formula of C21H26N2O3 and a molecular weight of 354 g/mol. []

Q3: How was Sitsirikine discovered?

A3: Sitsirikine, along with its isomer isositsirikine, was first isolated from Catharanthus roseus tissue cultures during ongoing research on the plant's vinca alkaloids, known for their antitumor properties. [, ]

Q4: What are the key structural features of Sitsirikine?

A4: Sitsirikine possesses a heteroyohimbine skeleton with an equatorial (α) oriented vinyl group at C-20. Its isomer, isositsirikine, shares the same vinyl group configuration but differs in the stereochemistry at the C-16 center. []

Q5: How is Sitsirikine's structure confirmed?

A5: The structure of Sitsirikine has been elucidated through spectroscopic analyses, including UV, IR, 1H-NMR, and mass spectrometry. Comparison with authentic samples and chemical derivatization further confirmed its structure. [, , ]

Q6: Have the isomers of Sitsirikine, like isositsirikine, been synthesized?

A6: Yes, both C-16 diastereomers of 3β-sitsirikines, including isositsirikine, have been synthesized enantioselectively. This synthesis helped clarify the structural differences between the isomers and ruled out other proposed structures for these alkaloids. []

Q7: What is known about the biosynthesis of Sitsirikine?

A7: Research suggests that Sitsirikine's biosynthesis in Catharanthus roseus likely proceeds through a pathway involving strictosidine, a key intermediate in monoterpenoid indole alkaloid biosynthesis. This pathway may involve enzymatic transformations leading to the formation of a dialdehyde intermediate, which is then potentially reduced to form Sitsirikine. []

Q8: Has Sitsirikine been found in other plant species besides Catharanthus roseus?

A8: Yes, Sitsirikine has been isolated from other plant species, including Aspidosperma pyricollum, Rhazya stricta, and Rauvolfia cambodiana. [, , ]

Q9: Are there any known biological activities of Sitsirikine?

A9: While research on Sitsirikine is ongoing, studies have shown that it, along with other alkaloids from Rauvolfia cambodiana, exhibits acetylcholinesterase inhibitory activity in vitro. This suggests a potential role in enhancing memory function, though further research is needed to confirm these effects. []

Q10: What are the future directions for Sitsirikine research?

A10: Further research is needed to fully explore Sitsirikine's biosynthetic pathway, understand its potential medicinal properties (like the acetylcholinesterase inhibitory activity), and investigate its potential applications in various fields. This includes investigating its pharmacological activities, potential toxicity, and structure-activity relationships. Developing efficient and sustainable methods for its isolation and synthesis could also be a focus of future research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。